Platelet activating factor

概要

説明

準備方法

合成経路と反応条件: PAFは、デノボ経路とリモデリング経路の2つの主要な経路を通じて合成できます . デノボ経路は、DTT非感受性ホスホコリン転移酵素の基質として、1-アルキル-2-アセチル-sn-グリセロールとCDP-コリンを使用します . リモデリング経路は、ホスホリパーゼA2による1-アルキル-2-(長鎖)アシル-sn-グリセロ-3-ホスホコリン(アルキルアシルGPC)の加水分解によって、1-アルキル-2-リゾ-sn-グリセロ-3-ホスホコリン(リゾPAF)の産生に関与しています . リゾPAFは次に、リゾPAFアセチルトランスフェラーゼによってPAFにアセチル化されます .

工業生産方法: PAFの工業生産には、血液成分などの生物学的源からの抽出と精製が含まれます . このプロセスには、血小板リッチ血漿の分離、それに続く細胞内成長因子の放出のための反復的な凍結と融解が含まれます . 最終生成物は、遠心分離と精製工程を経て得られます .

化学反応の分析

反応の種類: PAFは、加水分解、酸化、アセチル化など、さまざまな化学反応を受けます .

一般的な試薬と条件:

主要な生成物:

リゾPAF: PAFの加水分解から生成されます.

反応性酸素種: 酸化反応中に生成されます.

4. 科学研究への応用

PAFは、さまざまな分野において、数多くの科学研究への応用があります:

化学:

生物学:

医学:

産業:

科学的研究の応用

Inflammation and Immune Response

PAF has been extensively studied for its role in modulating inflammatory responses. It enhances chemotaxis and activation of neutrophils, which are critical for host defense against pathogens.

- Case Study : A study demonstrated that PAF significantly increased neutrophil chemotactic activity by 15.8-fold after stimulation, highlighting its role in acute inflammatory responses .

| Parameter | Control | PAF Stimulation |

|---|---|---|

| Neutrophil Chemotaxis | 1 | 15.8 |

| CD11b Upregulation | Baseline | +63.3% |

| CD62L Shedding | Baseline | -87% |

Cancer Research

Recent findings suggest that PAF may play a dual role in cancer biology, promoting both tumor growth and suppressing immune responses.

- Case Study : Research indicates that PAF can enhance tumor cell proliferation while simultaneously modulating immune evasion mechanisms. In mouse models, topical application of a PAF-R agonist suppressed chronic inflammation associated with skin cancer .

| Cancer Type | Effect of PAF |

|---|---|

| Skin Cancer | Promotes growth; reduces inflammation |

| Breast Cancer | Enhances metastatic potential |

Cardiovascular Applications

PAF is recognized as a significant player in cardiovascular diseases due to its pro-inflammatory properties.

- Case Study : Elevated levels of PAF have been correlated with acute coronary syndromes, suggesting its potential as a biomarker for cardiovascular events .

| Condition | PAF Levels |

|---|---|

| Acute Coronary Syndrome | Elevated |

| Stable Angina | Normal to Low |

Neurological Implications

In the nervous system, PAF has been implicated in neuroinflammatory processes and neurodegenerative diseases.

- Case Study : Studies have shown that PAF contributes to the pathophysiology of conditions like Alzheimer's disease by promoting neuroinflammation .

Mechanistic Insights

The mechanisms through which PAF exerts its effects involve complex signaling pathways that include:

- Activation of phospholipase A2

- Increased intracellular calcium levels

- Enhanced production of reactive oxygen species (ROS)

These pathways lead to various cellular responses such as cytokine release, leukocyte adhesion, and vascular permeability.

作用機序

PAFは、さまざまな細胞種に存在するGタンパク質共役受容体であるPAF受容体に結合することでその効果を発揮します . この結合は、ホスホリパーゼC、D、A2、ミトゲン活性化プロテインキナーゼ、ホスファチジルイノシトール-カルシウムセカンドメッセンジャーシステムなど、複数のシグナル伝達経路を活性化します . これらの経路の活性化は、細胞内カルシウムの動員、ミトゲン活性化プロテインキナーゼの活性化、環状AMP形成の阻害につながります . PAFはまた、アラキドン酸代謝物の放出を誘導し、その炎症促進作用に貢献します .

6. 類似化合物の比較

PAFは、その強力で多様な生物活性により、脂質メディエーターの中でユニークです。類似する化合物には以下のようなものがあります:

プロスタグランジン: 炎症に関与する脂質由来のオートコイドであり、アラキドン酸から生成されます.

ロイコトリエン: 炎症やアレルギー反応に役割を果たす脂質メディエーターです.

トロンボキサン: 血小板凝集や血管収縮に関与する脂質メディエーターです.

PAFは、文脈と濃度に依存して、炎症促進作用と抗炎症作用の両方の中介能力を持っている点で特徴的です . 白血球の接着と血管透過性における役割は、他の脂質メディエーターとは一線を画しています .

類似化合物との比較

Platelet Activating Factor is unique among lipid mediators due to its potent and diverse biological activities. Similar compounds include:

Prostaglandins: Lipid-derived autacoids involved in inflammation and derived from arachidonic acid.

Leukotrienes: Lipid mediators that play a role in inflammation and allergic reactions.

Thromboxanes: Lipid mediators involved in platelet aggregation and vasoconstriction.

This compound is distinct in its ability to mediate both pro-inflammatory and anti-inflammatory responses, depending on the context and concentration . Its role in leukocyte adhesion and vascular permeability further distinguishes it from other lipid mediators .

生物活性

Platelet Activating Factor (PAF), also known as acetyl-glyceryl-ether-phosphorylcholine, is a potent phospholipid mediator with significant roles in various biological processes. Its actions are primarily associated with inflammation, platelet aggregation, and leukocyte function. This article delves into the biological activity of PAF, highlighting its mechanisms, effects on different cell types, and implications in pathophysiological conditions.

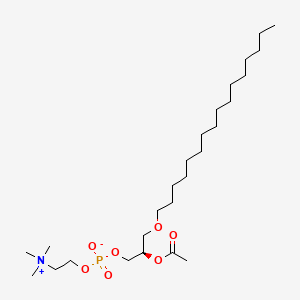

Structural Characteristics

PAF is characterized by its unique structural features:

- Ether linkage at the sn-1 position

- Acetate group at the sn-2 position

These structural components are crucial for its biological activity. Hydrolysis of the acetyl group by PAF acetylhydrolase renders PAF inactive, indicating the importance of its intact structure for function .

PAF exerts its effects through several mechanisms:

- Platelet Activation : PAF induces platelet aggregation and degranulation at extremely low concentrations (as low as ). This activation is reversible or irreversible depending on the concentration used .

- Inflammatory Response : PAF is a key player in the inflammatory response, promoting chemotaxis of leukocytes and enhancing vascular permeability. It activates polymorphonuclear leukocytes (PMNs) and macrophages, leading to increased production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as TNF-α and IL-1β .

- Cytokine Modulation : In vivo studies have demonstrated that PAF administration can alter cytokine profiles during inflammatory challenges. For instance, it has been shown to reduce levels of pro-inflammatory cytokines while increasing anti-inflammatory cytokines like IL-10 in models of endotoxic shock .

Biological Effects

The biological effects of PAF are extensive and include:

- Vascular Effects : PAF increases vascular permeability and promotes hypotension during septic shock by enhancing nitric oxide production from endothelial cells .

- Neutrophil Recruitment : It stimulates neutrophil recruitment through upregulation of adhesion molecules on endothelial cells, facilitating their migration to sites of inflammation .

- Organ Protection : Interestingly, PAF has protective roles against organ injury in certain contexts, such as LPS-induced endotoxic shock, where it mitigates organ damage and improves survival rates in experimental models .

Case Studies and Research Findings

Several studies highlight the diverse roles of PAF in health and disease:

特性

IUPAC Name |

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAUUPRFYPCOCA-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225377 | |

| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74389-68-7 | |

| Record name | Platelet-activating factor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74389-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platelet Activating Factor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLATELET-ACTIVATING FACTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EWD89I80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Platelet-activating factor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。